Éster isopropílico de levodopa

Descripción general

Descripción

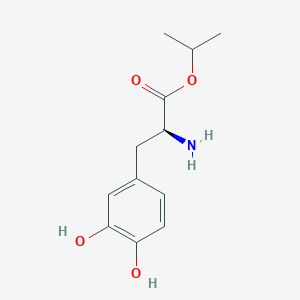

Levodopa isopropyl ester is a pharmaceutical reference standard . It is used in the most reliable pharmaceutical testing . The molecular formula of Levodopa isopropyl ester is C12H17NO4 and its molecular weight is 239.27 g/mol.

Synthesis Analysis

The synthesis of Levodopa isopropyl ester involves a reaction that can be carried out at a temperature ranging from about 20° C. to about 60° C . A more polar mobile phase was also evaluated for method development .Molecular Structure Analysis

Levodopa is a polar substance in nature . It elutes early on a non-polar octadecyl stationary phase with retention times of 2–3 min .Chemical Reactions Analysis

Levodopa is widely administered orally in clinical treatment of Parkinson’s disease . A rapid High Performance Liquid Chromatography (HPLC) method was validated at low UltraViolet (UV) wavelength of 208 nm that showed limit of detection and limit of quantitation of 59 and 177 ng/mL, respectively .Physical and Chemical Properties Analysis

Levodopa has erratic absorption, extensive metabolism and a short plasma half-life . Due to the instability of catecholamines (l-DOPA, dopamine, and 3-O-methyldopa) and carbidopa, antioxidation (0.5 mg sodium metabisulfite for 100 μL sample) and environment temperature control were used alone or in combination to enhance stability .Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Parkinson

El éster isopropílico de levodopa es ampliamente reconocido como un tratamiento de primera línea para el manejo de la enfermedad de Parkinson (EP). Actúa como un profármaco que se convierte en dopamina en el cerebro, lo que ayuda a aliviar los síntomas motores asociados con la EP . Los estudios han explorado su eficacia y métodos de administración, con el objetivo de mejorar la calidad de vida y controlar las fluctuaciones motoras y la discinesia .

Efectos neuroprotectores

La investigación ha investigado los posibles efectos neuroprotectores de la levodopa, y algunos estudios en animales sugieren que puede no ser tóxica para las neuronas e incluso podría tener un efecto protector . Esta área de estudio es crucial para comprender los impactos a largo plazo del tratamiento con levodopa en las enfermedades neurodegenerativas.

Penetración de la barrera hematoencefálica

La capacidad de la levodopa para cruzar la barrera hematoencefálica (BBB) de manera eficiente la convierte en un fármaco esencial para afecciones como la EP, donde los niveles de dopamina en el cerebro necesitan ser repuestos . La forma de éster isopropílico puede ofrecer propiedades farmacocinéticas mejoradas en comparación con otras formas.

Sistemas avanzados de administración de fármacos

El desarrollo de sistemas avanzados de administración de fármacos para la levodopa tiene como objetivo mejorar su absorción y estabilidad. Por ejemplo, se han desarrollado métodos de cromatografía líquida de ultra alta performance acoplada a espectrometría de masas en tándem (UHPLC-MS/MS) para cuantificar la levodopa y sus ésteres en plasma humano, lo que puede ayudar a optimizar la dosificación y la administración .

Métodos de síntesis

Se están investigando métodos de síntesis innovadores para ésteres de levodopa, incluido el éster isopropílico de levodopa. Estos métodos implican procesos enzimáticos que podrían conducir a técnicas de producción más eficientes y ecológicas .

Terapias combinadas

La levodopa a menudo se usa en combinación con otros medicamentos, como la carbidopa, para mejorar su efectividad y reducir los efectos secundarios. El estudio del éster isopropílico de levodopa dentro de estas terapias combinadas es vital para mejorar los regímenes de tratamiento de la EP .

Mecanismo De Acción

Target of Action

Levodopa isopropyl ester, like its parent compound levodopa, primarily targets the dopaminergic neurons in the brain . These neurons play a crucial role in regulating movement and coordination. In conditions such as Parkinson’s disease, there is a significant loss of these neurons, leading to a decrease in dopamine levels .

Mode of Action

Levodopa isopropyl ester is a prodrug of dopamine, meaning it is metabolized into dopamine once it crosses the blood-brain barrier . It is generally administered with a dopa decarboxylase inhibitor like carbidopa to prevent metabolism until after it has crossed the blood-brain barrier . Once past the blood-brain barrier, levodopa isopropyl ester is metabolized to dopamine and supplements the low endogenous levels of dopamine to treat symptoms of Parkinson’s .

Biochemical Pathways

The primary biochemical pathway involved in the action of levodopa isopropyl ester is the dopamine synthesis pathway . Levodopa isopropyl ester, once it crosses the blood-brain barrier, is converted into dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) . This supplemental dopamine then performs the role that endogenous dopamine cannot due to decreased natural concentrations, stimulating dopaminergic receptors .

Pharmacokinetics

The pharmacokinetics of levodopa isopropyl ester involves its absorption, distribution, metabolism, and excretion (ADME). Levodopa isopropyl ester, like levodopa, is absorbed in the small intestine and travels to the brain via the circulatory system . It is then metabolized into dopamine by AADC . The exact pharmacokinetic properties of levodopa isopropyl ester, including its bioavailability and half-life, are currently under investigation .

Result of Action

The primary result of the action of levodopa isopropyl ester is an increase in dopamine levels in the brain, which helps to alleviate the symptoms of Parkinson’s disease . By increasing dopamine levels, levodopa isopropyl ester helps to restore the balance between dopamine and other neurotransmitters, improving motor function and reducing symptoms such as tremors, stiffness, and bradykinesia .

Action Environment

The action of levodopa isopropyl ester can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of levodopa isopropyl ester, potentially leading to fluctuations in its plasma concentration . Additionally, the stability of levodopa isopropyl ester can be affected by temperature, with studies indicating that levodopa is stable in plasma at room temperature for 1-7 hours

Safety and Hazards

Direcciones Futuras

There is a need for levodopa formulations that can provide continuous levodopa delivery for continuous dopamine production in the brain . Novel technologies and delivery-based devices may be able to address the need for more sustained delivery while reducing the complications of oral levodopa therapy .

Análisis Bioquímico

Biochemical Properties

Levodopa isopropyl ester, like its parent compound levodopa, is involved in biochemical reactions related to the synthesis of dopamine . It is metabolized by aromatic amino acid decarboxylase (AADC) enzymes in the brain to produce dopamine . The interactions between levodopa isopropyl ester and these enzymes are crucial for its function .

Cellular Effects

The effects of levodopa isopropyl ester on cells are primarily related to its role in dopamine production . Dopamine is a neurotransmitter that influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By increasing dopamine levels, levodopa isopropyl ester can influence these processes .

Molecular Mechanism

The molecular mechanism of action of levodopa isopropyl ester involves its conversion to dopamine. This process is facilitated by the enzyme AADC . The resulting dopamine can then bind to dopamine receptors, influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of levodopa isopropyl ester can change over time in laboratory settings . Factors such as the compound’s stability, degradation, and long-term effects on cellular function can influence these temporal changes .

Dosage Effects in Animal Models

The effects of levodopa isopropyl ester can vary with different dosages in animal models . Higher doses can lead to more pronounced effects, but may also result in toxic or adverse effects .

Metabolic Pathways

Levodopa isopropyl ester is involved in the metabolic pathway for the synthesis of dopamine . This pathway involves the interaction of levodopa isopropyl ester with enzymes such as AADC .

Transport and Distribution

Levodopa isopropyl ester is transported and distributed within cells and tissues in a manner similar to levodopa . It can interact with various transporters and binding proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of levodopa isopropyl ester is likely to be similar to that of levodopa, given their structural similarities .

Propiedades

IUPAC Name |

propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-7(2)17-12(16)9(13)5-8-3-4-10(14)11(15)6-8/h3-4,6-7,9,14-15H,5,13H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALMBBJHULTYQU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149207 | |

| Record name | Levodopa isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110301-07-0 | |

| Record name | Levodopa isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110301070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levodopa isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)